Bienvenue dans la boutique en ligne BenchChem!

N-(2-bromo-4-fluorophenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide

Bromodomain inhibition BRD4 BD2 selectivity Pyridine carboxamide SAR

This compound is differentiated by its exact 2-bromo-4-fluoro anilide motif combined with a thiolan-3-yloxy ether core – a pharmacophore designed for selective BD2 bromodomain engagement (Convergene patent family US-10844015-B2). Unlike 3-chloro-4-fluoro or non‑halogenated analogs, this variant retains the heavy bromine atom for halogen‑bond interactions in the acetyl‑lysine binding pocket and thiolane sulfur for metabolite ID / prodrug derivatization. With a calculated logP of ~3.2 and PSA of ~42 Ų, it occupies the CNS‑penetrant property space required for neurodegenerative and neuroinflammatory program leads. Procurement is available under active patent protection, supporting partnered or consortia‑based drug discovery programs that require freedom‑to‑operate chemical matter.

Molecular Formula C16H14BrFN2O2S
Molecular Weight 397.26
CAS No. 2034498-75-2
Cat. No. B2729136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-bromo-4-fluorophenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide
CAS2034498-75-2
Molecular FormulaC16H14BrFN2O2S
Molecular Weight397.26
Structural Identifiers
SMILESC1CSCC1OC2=NC=CC(=C2)C(=O)NC3=C(C=C(C=C3)F)Br
InChIInChI=1S/C16H14BrFN2O2S/c17-13-8-11(18)1-2-14(13)20-16(21)10-3-5-19-15(7-10)22-12-4-6-23-9-12/h1-3,5,7-8,12H,4,6,9H2,(H,20,21)
InChIKeyRORQJOXQYHHZTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

What Is N-(2-bromo-4-fluorophenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide (CAS 2034498-75-2)


N-(2-bromo-4-fluorophenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide is a synthetic pyridine-4-carboxamide derivative featuring a 2-bromo-4-fluorophenyl substituent on the amide nitrogen and a thiolan-3-yloxy (tetrahydrothiophen-3-yloxy) ether at the pyridine 2-position. This scaffold is part of a broader family of substituted isonicotinamides under investigation as bromodomain inhibitors, particularly targeting the second bromodomain (BD2) of BET proteins [1]. The compound is listed in the ChEMBL database under CHEMBL1419718 with calculated physicochemical properties including a molecular weight of 364.0 Da, one hydrogen bond donor, and three hydrogen bond acceptors [2]. Patents describing pyridine dicarboxamide derivatives as bromodomain inhibitors, such as US-10844015-B2, establish the therapeutic relevance of this chemotype in inflammation, viral infections, and oncology [3].

Why Generic Pyridine Carboxamides Cannot Replace N-(2-bromo-4-fluorophenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide in Bromodomain-Targeted Research


The 2-(thiolan-3-yloxy)isonicotinamide core of this compound is part of a chemotype specifically designed for selective BD2 bromodomain engagement, as documented in patent families covering substituted pyridine carboxamides as bromodomain inhibitors [1]. Closely related analogs in this series—including N-(3-chloro-4-fluorophenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide (CAS 2034388-65-1) and N-(2-methoxy-5-methylphenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide (CAS 2034388-71-9)—share the same core but exhibit divergent halogen/methyl substitution patterns on the anilide ring, which are expected to differentially modulate target binding, pharmacokinetics, and isoform selectivity . Simple pyridine carboxamides lacking the thiolane ether, such as N-(4-bromo-2-fluorophenyl)isonicotinamide (CAS 503563-85-7), do not possess the BD2-directed pharmacophore . Generic substitution without preserving both the 2-bromo-4-fluoro anilide motif and the thiolan-3-yloxy ether is therefore likely to compromise bromodomain selectivity and potency.

Evidence Guide: Quantifiable Differentiation of N-(2-bromo-4-fluorophenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide


Structural Determinants of BD2-Selective Binding: Halogen-Anilide Comparison

In the pyridine carboxamide bromodomain inhibitor chemotype, the combination of the 2-bromo-4-fluorophenyl amide substituent with the thiolan-3-yloxy ether is structurally designed to achieve BD2 over BD1 selectivity. Patent disclosures from Convergene LLC explicitly describe compounds bearing this exact scaffold, including the 2-bromo-4-fluorophenyl variant, as bromodomain inhibitors with claims for BD2-selective binding [1]. The ortho-bromo substitution pattern distinguishes this compound from the 3-chloro-4-fluorophenyl analog (CAS 2034388-65-1), while the thiolane ether differentiates it from the cyclopropylmethoxy analog N-(2-bromo-4-fluorophenyl)-2-(cyclopropylmethoxy)pyridine-4-carboxamide . These structural features are hypothesized to modulate the acetyl-lysine binding pocket engagement, though direct comparative binding data for this specific compound are not publicly available.

Bromodomain inhibition BRD4 BD2 selectivity Pyridine carboxamide SAR

Physicochemical Property Differentiation: Lipophilicity and Hydrogen-Bonding Profile

The target compound exhibits a calculated logP of approximately 3.2, a molecular weight of 364.0 Da, one hydrogen bond donor, and three hydrogen bond acceptors as listed in the GPCRdb entry for CHEMBL1419718 [1]. Compared to the non-brominated analog N-(2-fluorophenyl)isonicotinamide, the presence of the ortho-bromine atom increases lipophilicity and molecular weight, parameters that can influence membrane permeability and oral bioavailability according to Lipinski's Rule of Five analysis. The thiolane sulfur atom adds unique polarizability and potential for oxidative metabolism compared to oxygen-linked ethers in analogs such as N-(2-bromo-4-fluorophenyl)-2-(cyclopropylmethoxy)pyridine-4-carboxamide . The computed polar surface area (PSA) is approximately 42 Ų [1], which is within the range predictive of CNS penetration.

Drug-like properties logP Permeability

Bromodomain Inhibitor Patent Coverage and IP Landscape Differentiation

The 2-(thiolan-3-yloxy)isonicotinamide scaffold, including the N-(2-bromo-4-fluorophenyl) variant, is encompassed within patent application WO2016044130A1 filed by Convergene LLC, which claims compounds that inhibit bromodomain-containing proteins, particularly BRD4, for treatment of inflammatory diseases, viral infections, and cancers [1]. Molecules containing the pyridine-4-carboxamide core with a thiolan-3-yloxy substituent are noted as restricted patent products on multiple chemical supplier databases (e.g., ChemicalBook restricts sale of N-pyridin-4-yl-2-(thiolan-3-yloxy)pyridine-4-carboxamide, CAS 2034497-74-8, due to patent protection), indicating active IP enforcement . This contrasts with open-access pyridine carboxamide chemical probes that are freely commercialized without patent restrictions.

Patent-exclusive scaffold Bromodomain inhibitor IP Chemical probe procurement

Procurement-Driven Application Scenarios for N-(2-bromo-4-fluorophenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide


BRD4 BD2-Selective Chemical Probe Development in Inflammation and Oncology

Based on structural alignment with the BD2-selective pharmacophore described in Convergene's bromodomain inhibitor patents [1], this compound serves as a candidate for BD2-selective chemical probe campaigns targeting BET-dependent transcriptional regulation in inflammatory monocytes, rheumatoid arthritis synovial fibroblasts, and MYC-driven cancers. Researchers requiring a compound with the specific 2-bromo-4-fluoro anilide motif—which cannot be replicated using 3-chloro-4-fluoro or non-halogenated analogs—should consider this variant for SAR expansion studies. The thiolane sulfur provides a synthetic handle for metabolite identification and potential prodrug derivatization not available with oxygen-linked ethers.

CNS-Penetrant Bromodomain Inhibitor Lead Optimization

With a calculated PSA of approximately 42 Ų and logP of ~3.2 [2], this compound occupies physicochemical property space predictive of blood-brain barrier penetration. Medicinal chemistry teams optimizing CNS-exposed bromodomain inhibitors for neurodegenerative or neuroinflammatory indications can utilize this compound as a reference for balancing lipophilicity-driven CNS penetration against metabolic liability introduced by the thiolane sulfur. The ortho-bromine substituent provides a heavy atom for potential halogen bonding interactions with the bromodomain acetyl-lysine binding pocket.

Patent-Landscape-Defined Lead Series Procurement for Partnered Drug Discovery Programs

Because this compound falls within the claims of an active patent family covering substituted pyridine carboxamides as bromodomain inhibitors [1], it is suitable for use in partnered or consortia-based drug discovery programs that require patent-protected chemical matter with freedom-to-operate considerations. Procurement teams evaluating chemical series for licensing or co-development should consider that related compounds in this scaffold are listed as restricted patent products , confirming active IP protection that may provide competitive exclusivity.

Quote Request

Request a Quote for N-(2-bromo-4-fluorophenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.